
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate is a chemical compound with the molecular formula C({27})H({52})O(_{4}). It is known for its unique structure, which includes a long carbon chain with functional groups that contribute to its reactivity and applications. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active components that interact with cellular pathways. The long carbon chain allows for integration into lipid bilayers, affecting membrane fluidity and function. Additionally, the ketone group can participate in redox reactions, influencing cellular oxidative states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanol: A related compound with a similar carbon chain but lacking the ester and ketone functional groups.
Hexadecanoic acid: Shares the long carbon chain but differs in functional groups.
2-Ethylhexyl acetate: Similar ester structure but with different acyl groups.
Uniqueness
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate is unique due to its combination of ester and ketone functional groups, which confer distinct reactivity and applications. Its long carbon chain enhances its lipophilicity, making it suitable for various industrial and scientific uses.
Eigenschaften
CAS-Nummer |
586969-04-2 |
|---|---|
Molekularformel |
C29H54O4 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
2-ethylhexyl 3-oxo-2-pentanoylhexadecanoate |
InChI |
InChI=1S/C29H54O4/c1-5-9-12-13-14-15-16-17-18-19-20-23-27(31)28(26(30)22-11-7-3)29(32)33-24-25(8-4)21-10-6-2/h25,28H,5-24H2,1-4H3 |
InChI-Schlüssel |
CNYSGFZLAGSZJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)C(C(=O)CCCC)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


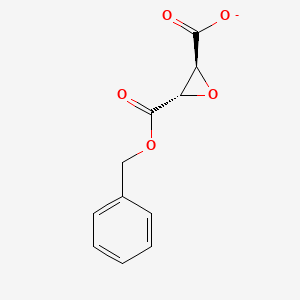
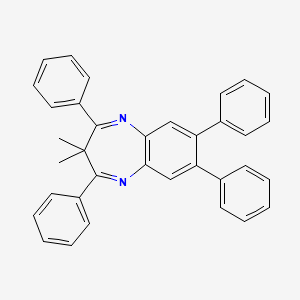
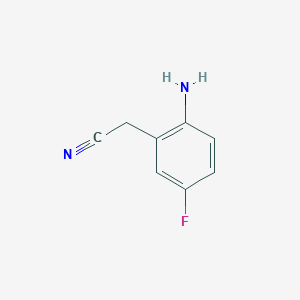
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
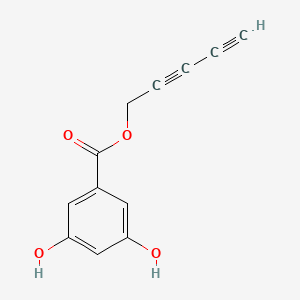
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
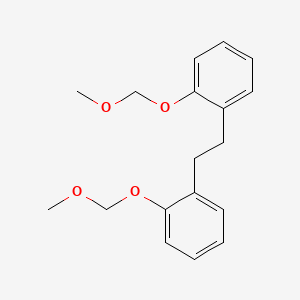
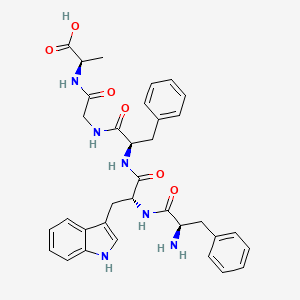


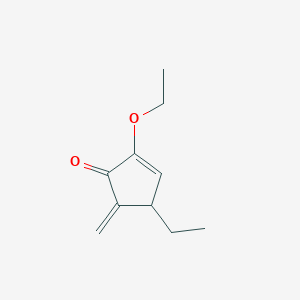
![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
